Cas no 504-61-0 ((2E)-but-2-en-1-ol)
(2E)-but-2-en-1-ol is a versatile aliphatic alcohol with a double bond in the 2-position. It exhibits high purity and stability, making it ideal for organic synthesis. Its unique structure allows for the formation of various functional groups, enhancing its utility in pharmaceuticals and materials science. The product's purity and structural integrity ensure reliable performance in chemical reactions.
(2E)-but-2-en-1-ol structure
Product Name:(2E)-but-2-en-1-ol
CAS No:504-61-0
MF:C4H8O
MW:72.1057214736938
MDL:MFCD00002923
CID:364850
PubChem ID:637922
Update Time:2025-10-15
(2E)-but-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Buten-1-ol, (2E)-
- 3-methacryloxy-propyltrichloro silane
- 3-trichlorosilylpropyl methacrylate
- crotylalcohol
- DSSTox_CID_7647
- trans-2-buten-1-ol
- trans-2-butenol
- trans-crotyl alcohol
- (2E)-but-2-en-1-ol
- CH3CH=CHCH2OH
- EINECS 228-086-7
- 2-Buten-1-ol, (E)-
- CHEMBL118459
- Trans-but-2-en-1-ol
- Q420212
- Propenylcarbinol
- AKOS009157989
- MFCD00002923
- Z431953396
- UNII-L585TY5908
- 2-(E)-Buten-1-ol
- CAS-6117-91-5
- 2-Butenyl alcohol
- 2-BUTEN-1-OL, TRANS-
- (E)-But-2-en-1-ol
- Q63395546
- E-crotyl alcohol
- Crotonyl alcohol
- Tox21_303907
- 9A7
- D7F26UNN0B
- 1-Hydroxy-2-butene
- Krotylalkohol [Czech]
- 6117-91-5
- 2-Butenol
- EINECS 207-996-8
- Q-200894
- trans-Crotonyl Alcohol
- Krotylalkohol
- AMY21936
- 2-BUTENE-1-OL
- UNII-D7F26UNN0B
- DTXSID30883409
- NCGC00357159-01
- NS00093525
- 504-61-0
- Crotyl Alcohol (cis/trans Mixture)
- BRN 1719374
- 2-01-00-00480 (Beilstein Handbook Reference)
- CHEBI:62891
- trans-2-Butenyl alcohol
- Crotyl alcohol (VAN)
- AI3-14902
- (E)-2-Buten-1-ol
- (e)-crotyl alcohol
- CHEBI:193942
- DTXCID2030855
- Crotyl alcohol, (E)-
- B0696
- DTXSID2052283
- J-501995
- NSC 17480
- L585TY5908
- 3-Methylallyl alcohol
- Crotyl alcohol
- 2-Buten-1-ol
- Crotonyl alcohol (VAN)
- CROTYL ALCOHOL (E)-FORM [MI]
-
- MDL: MFCD00002923
- Inchi: 1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
- InChI Key: WCASXYBKJHWFMY-NSCUHMNNSA-N
- SMILES: OC/C=C/C
Computed Properties
- Exact Mass: 72.05750
- Monoisotopic Mass: 72.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 30.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.845 g/mL at 25 °C(lit.)
- Melting Point: 37°C
- Boiling Point: 121-122 °C(lit.)
- Flash Point: 37 °C
- Refractive Index: n20/D 1.427(lit.)
- PSA: 20.23000
- LogP: 0.55480
- Merck: 2601
(2E)-but-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-312989-1.0g |
(2E)-but-2-en-1-ol |
504-61-0 | 1.0g |
$657.0 | 2023-02-26 | ||
| Enamine | EN300-312989-2.5g |
(2E)-but-2-en-1-ol |
504-61-0 | 2.5g |
$1360.0 | 2023-09-05 | ||
| Enamine | EN300-312989-5.0g |
(2E)-but-2-en-1-ol |
504-61-0 | 5.0g |
$1723.0 | 2023-02-26 | ||
| Enamine | EN300-312989-10.0g |
(2E)-but-2-en-1-ol |
504-61-0 | 10.0g |
$2166.0 | 2023-02-26 | ||
| Enamine | EN300-312989-1g |
(2E)-but-2-en-1-ol |
504-61-0 | 1g |
$657.0 | 2023-09-05 | ||
| Enamine | EN300-312989-5g |
(2E)-but-2-en-1-ol |
504-61-0 | 5g |
$1723.0 | 2023-09-05 | ||
| Enamine | EN300-312989-10g |
(2E)-but-2-en-1-ol |
504-61-0 | 10g |
$2166.0 | 2023-09-05 | ||
| A2B Chem LLC | AG18901-5g |
2-BUTEN-1-OL |
504-61-0 | 95%+ | 5g |
$39.00 | 2023-12-30 | |
| A2B Chem LLC | AG18901-10g |
2-BUTEN-1-OL |
504-61-0 | 95%+ | 10g |
$57.00 | 2023-12-30 | |
| A2B Chem LLC | AG18901-25g |
2-BUTEN-1-OL |
504-61-0 | 95%+ | 25g |
$107.00 | 2023-12-30 |
(2E)-but-2-en-1-ol Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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